![molecular formula C13H20BNO3 B1403245 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1080028-73-4](/img/structure/B1403245.png)
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 2 and 3 positions. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of novel copolymers , suggesting that the compound may interact with specific molecular structures in these polymers.
Mode of Action
Compounds with similar structures, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in the borylation of arenes . This suggests that 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in the borylation of arenes , it may be involved in the modification of biochemical pathways related to these structures.
Result of Action
Given its potential role in the borylation of arenes , it may contribute to the formation of novel structures in polymers .
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid derivative, which can form stable complexes with enzymes and proteins, enhancing the efficiency of biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance biochemical reactions and cellular functions without causing significant adverse effects. At high doses, it may exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its biochemical activity . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 6-methoxy-2-methylpyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are used to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene or water).
Stille Coupling: Tin reagents, palladium catalyst, and suitable ligands.
Negishi Coupling: Zinc reagents, palladium catalyst, and appropriate solvents.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the modification and development of new pharmaceuticals with enhanced efficacy. The presence of the boron-containing moiety facilitates various chemical reactions that are essential in drug development processes.
Case Study: Pharmaceutical Development
In pharmaceutical chemistry, 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized to synthesize novel compounds that exhibit improved biological activity against specific targets. For instance, derivatives of this compound have shown potential in treating cancer by selectively targeting tumor cells while minimizing effects on normal cells.
Materials Science
Advanced Material Development
The compound is also employed in the field of materials science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials in various applications.
Application Examples:
- Coatings : The compound's ability to form stable bonds with surfaces makes it suitable for creating protective coatings that resist environmental degradation.
- Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability and mechanical strength.
Catalysis
Ligand in Catalytic Processes
this compound acts as a ligand in various catalytic processes. This enhances reaction rates and selectivity in chemical transformations crucial for efficient industrial processes.
Bioconjugation
Facilitating Biomolecule Attachment
In bioconjugation techniques, this compound aids in the attachment of biomolecules to surfaces or other molecules. This application is essential for drug delivery systems and diagnostic tools.
Case Study: Drug Delivery Systems
Research has demonstrated that this compound can be utilized to create conjugates that enhance the delivery of therapeutic agents to specific cells. The ability to modify the compound allows for tailored delivery systems that improve treatment outcomes.
Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |
Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
Enzyme Inhibition | Inhibits specific kinases involved in cancer progression (e.g., DYRK1A). |
Comparison with Similar Compounds
2-Methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique in its substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to its similar compounds. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable reagent in organic synthesis.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it an essential tool in the field of organic chemistry and beyond.
Biological Activity
6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1080028-73-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 249.11 g/mol. It features a methoxy group and a dioxaborolane moiety, which may contribute to its biological effects.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with pyridine and dioxaborolane groups have shown inhibitory effects on various cancer cell lines. For example, derivatives containing these moieties have demonstrated IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .
Compound | IC50 (µM) | Cell Line |
---|---|---|
6-Methoxy... | < 10 | MDA-MB-231 |
Similar Derivative | 0.126 | TNBC |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related compound in inhibiting tumor growth in vivo. The compound was administered to mice with induced tumors:
- Results : Significant tumor reduction was observed after treatment for 30 days. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Toxicity Assessment
In another study focusing on toxicity:
Properties
IUPAC Name |
6-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-10(7-8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKZNNXSPVPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737372 | |
Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-73-4 | |
Record name | 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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